molecular formula C25H18Cl4N2 B10915362 3,5-bis(3,4-dichlorophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10915362
M. Wt: 488.2 g/mol
InChI Key: QWSJKOUKNSNIFU-UHFFFAOYSA-N
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Description

3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound features a pyrazole core substituted with dichlorophenyl groups, a methyl group, and a vinylbenzyl group, making it a molecule of interest for researchers in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Core: The initial step involves the condensation of hydrazine with a suitable diketone to form the pyrazole ring.

    Substitution Reactions: The pyrazole core is then subjected to electrophilic aromatic substitution reactions to introduce the dichlorophenyl groups at the 3 and 5 positions.

    Vinylbenzyl Substitution: Finally, the vinylbenzyl group is introduced via a nucleophilic substitution reaction, typically using a vinylbenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the vinyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, acids, and bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alkanes or alcohols.

Scientific Research Applications

3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOLE: Lacks the vinylbenzyl group, making it less versatile in certain applications.

    3,5-BIS(4-CHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Similar structure but with fewer chlorine atoms, potentially affecting its reactivity and properties.

Uniqueness

3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE stands out due to its unique combination of substituents, which confer specific chemical and physical properties. This makes it particularly valuable for research and industrial applications where such properties are desired.

Properties

Molecular Formula

C25H18Cl4N2

Molecular Weight

488.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-[(4-ethenylphenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C25H18Cl4N2/c1-3-16-4-6-17(7-5-16)14-31-25(19-9-11-21(27)23(29)13-19)15(2)24(30-31)18-8-10-20(26)22(28)12-18/h3-13H,1,14H2,2H3

InChI Key

QWSJKOUKNSNIFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)C=C)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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